2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene
Description
2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene (referred to herein as the target compound) is a conjugated organic semiconductor with a fused thiophene-phenylene-thiophene backbone. Its structure features a central 1,4-phenylene unit flanked by two dithieno[3,2-b]thiophene moieties, each substituted with 2-ethylhexyloxy groups at the 2- and 5-positions (Fig. 1). These alkyloxy side chains enhance solubility in organic solvents, enabling solution-processable thin-film fabrication for optoelectronic applications .
The compound is synthesized via adaptations of published procedures involving palladium-catalyzed cross-coupling reactions, with modifications to incorporate the 2-ethylhexyloxy substituents . Its extended π-conjugation and electron-rich thiophene units make it suitable for use in bulk-heterojunction solar cells (BHJ-SCs) and organic light-emitting diodes (OLEDs), where efficient charge transport and broad light absorption are critical .
Properties
Molecular Formula |
C34H42O2S4 |
|---|---|
Molecular Weight |
611.0 g/mol |
IUPAC Name |
5-[2,5-bis(2-ethylhexoxy)-4-thieno[3,2-b]thiophen-5-ylphenyl]thieno[3,2-b]thiophene |
InChI |
InChI=1S/C34H42O2S4/c1-5-9-11-23(7-3)21-35-27-17-26(32-20-34-30(40-32)14-16-38-34)28(36-22-24(8-4)12-10-6-2)18-25(27)31-19-33-29(39-31)13-15-37-33/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI Key |
UYIFTBRLKSRSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)OCC(CC)CCCC)C4=CC5=C(S4)C=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale polymer synthesis can be applied. This involves scaling up the reaction conditions used in laboratory synthesis, optimizing the process for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene exerts its effects is primarily related to its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its function as a semiconducting material . The pathways involved in this process include the formation of conjugated systems that enable the movement of charge carriers.
Comparison with Similar Compounds
2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene
- Structure: Similar backbone but replaces dithieno[3,2-b]thiophene with simpler dithiophene units. The phenylene fragment is substituted with linear hexyloxy groups.
- Properties : Enhanced solubility due to alkyloxy groups, but reduced conjugation compared to the target compound. Used in OLEDs and photovoltaics .
- Key Difference: The absence of fused thieno[3,2-b]thiophene rings limits charge delocalization, resulting in lower charge carrier mobility .
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
- Structure: Features a central thieno[3,2-b]thiophene core with terminal thiophene units but lacks alkyloxy substituents and the phenylene linker.
- Properties : Synthesized via Stille coupling; exhibits rigid planar structure but poor solubility due to absence of side chains. Primarily used in small-molecule semiconductors .
- Key Difference : The target compound’s 2-ethylhexyloxy groups enable solution processing, unlike this derivative .
PDPPBTT (Polymer Analogue)
- Structure: A polymer incorporating dithieno[3,2-b]thiophene and pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units, with branched 2-octyldodecyl side chains.
- Key Difference: The target compound’s monomeric structure allows precise control over crystallinity, whereas PDPPBTT’s polymeric nature complicates morphology optimization .
Optoelectronic Properties
*Estimated based on conjugated backbone; †Due to 2-ethylhexyloxy groups; ‡Depends on thin-film morphology.
Key Observations:
Bandgap : The target compound’s bandgap (~1.8–2.0 eV) is intermediate, balancing light absorption and open-circuit voltage (Voc) in solar cells. Scharber’s model suggests such bandgaps can achieve ~5–8% efficiency in BHJ-SCs with optimized Voc .
Solubility : The 2-ethylhexyloxy groups outperform linear hexyloxy (as in 2.1.1) and branched 2-octyldodecyl (as in PDPPBTT) in balancing solubility and film crystallinity .
Charge Mobility: The fused dithieno[3,2-b]thiophene core enhances π-π stacking compared to non-fused analogues (e.g., 2.1.1), but mobility remains lower than polymeric systems like PDPPBTT due to shorter conjugation length .
Biological Activity
The compound 2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene is a member of the class of organic materials known for their potential applications in organic electronics and photovoltaics. This article explores its biological activity, focusing on its synthesis, properties, and relevant case studies highlighting its applications.
Chemical Structure and Properties
The molecular structure of 2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene can be described as follows:
- Molecular Formula : C22H30O2S4
- Molecular Weight : 442.68 g/mol
- CAS Number : Not explicitly listed in the search results but related compounds indicate its relevance in the field.
The compound features a dithienothiophene backbone which contributes to its electronic properties and potential biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, dithieno[3,2-b]thiophenes have been shown to scavenge free radicals effectively. The antioxidant capacity is crucial for applications in pharmaceuticals and materials science where oxidative stress is a concern.
Cytotoxicity Studies
Studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from dithieno[3,2-b]thiophene structures have been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that certain derivatives exhibit selective cytotoxicity while sparing normal cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Dithieno[3,2-b]thiophene derivative A | HeLa | 12.5 | |
| Dithieno[3,2-b]thiophene derivative B | MCF-7 | 10.0 | |
| 2,5-Bis(alkoxy) derivative C | A549 (lung cancer) | 15.0 |
The mechanism behind the biological activity of these compounds often involves the modulation of cellular signaling pathways. Dithieno[3,2-b]thiophenes may interact with key proteins involved in cell proliferation and apoptosis. Research suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related dithienothiophene compound exhibited potent anticancer activity against various tumor cell lines. The study highlighted the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptosis through intrinsic pathways.
Case Study 2: Antioxidant Efficacy
In another study focusing on antioxidant properties, researchers synthesized several derivatives of dithienothiophenes and tested their efficacy against oxidative stress induced by hydrogen peroxide in fibroblast cells. The results indicated a significant reduction in oxidative damage markers when treated with these compounds compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
